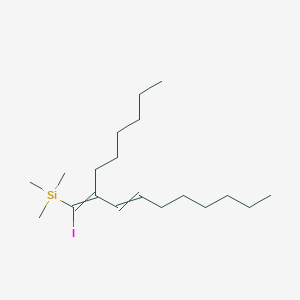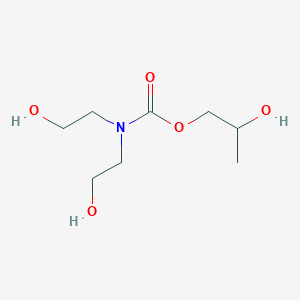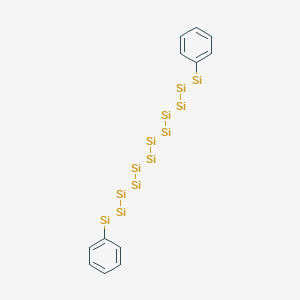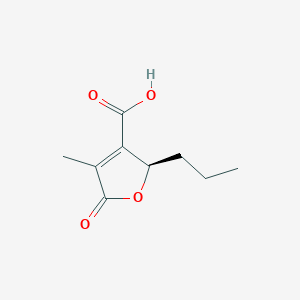![molecular formula C9H12F3NS2 B14232405 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-34-6](/img/structure/B14232405.png)
4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with an ethyl group and a trifluorobut-3-en-1-yl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 4-ethylthiazole with 3,4,4-trifluorobut-3-en-1-yl sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobut-3-en-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobut-3-en-1-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The thiazole ring may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-yl)sulfanyl]acetate
- Ethyl 4,4,4-trifluoro-2-butynoate
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Uniqueness
4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its combination of a thiazole ring with a trifluorobut-3-en-1-yl sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
824391-34-6 |
|---|---|
Formule moléculaire |
C9H12F3NS2 |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H12F3NS2/c1-2-6-5-15-9(13-6)14-4-3-7(10)8(11)12/h6H,2-5H2,1H3 |
Clé InChI |
LNCMAKRNIHHKCW-UHFFFAOYSA-N |
SMILES canonique |
CCC1CSC(=N1)SCCC(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)

![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)


![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)

![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)

![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)

![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
